6-[Dodecyl(methyl)amino]hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Dodecyl(methyl)amino]hexan-1-OL is a chemical compound with the molecular formula C19H41NO. It is an alcohol with a long alkyl chain and an amino group, making it a versatile compound in various chemical reactions and applications. This compound is known for its surfactant properties, which make it useful in a range of industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Dodecyl(methyl)amino]hexan-1-OL typically involves the reaction of 6-amino-1-hexanol with dodecyl methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-amino-1-hexanol+dodecyl methylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Dodecyl(methyl)amino]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
6-[Dodecyl(methyl)amino]hexan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 6-[Dodecyl(methyl)amino]hexan-1-OL involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amino group can interact with negatively charged molecules, enhancing its binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-hexanol: Similar structure but lacks the dodecyl group, making it less hydrophobic.
Dodecylamine: Contains the dodecyl group but lacks the hydroxyl group, reducing its solubility in water.
Hexadecanol: A long-chain alcohol but lacks the amino group, limiting its reactivity.
Uniqueness
6-[Dodecyl(methyl)amino]hexan-1-OL is unique due to its combination of a long alkyl chain, hydroxyl group, and amino group. This combination imparts both hydrophobic and hydrophilic properties, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
61237-12-5 |
---|---|
Molekularformel |
C19H41NO |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
6-[dodecyl(methyl)amino]hexan-1-ol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-21/h21H,3-19H2,1-2H3 |
InChI-Schlüssel |
IVZGDKXSUUBTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.